Tropaeoline OO

Beschreibung

Classification and Structural Context within Azo Dye Chemistry

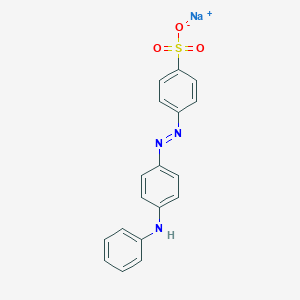

Tropaeolin OO, also known as Acid Orange 5, belongs to the extensive class of azo dyes. dawnscientific.comdrugfuture.com These compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. The chemical structure of Tropaeolin OO is specifically defined as the sodium salt of 4-[(4-anilinophenyl)azo]benzenesulfonic acid. dawnscientific.com Its molecular formula is C18H14N3NaO3S. dawnscientific.comwikipedia.org The presence of the sulfonic acid group enhances its solubility in water, a key property for its application in aqueous systems. dawnscientific.com The molecule's chromophore, the azo group in conjunction with the aromatic systems, is responsible for its characteristic orange color. chemimpex.comnih.gov This structural framework is fundamental to its function as both a dye and a chemical indicator.

Table 1: Chemical Properties of Tropaeolin OO

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Sodium 4-[(E)-(4-anilinophenyl)diazenyl]benzene-1-sulfonate | wikipedia.org |

| Synonyms | Acid Orange 5, Orange IV, Diphenylamine (B1679370) Orange | drugfuture.comnih.gov |

| CAS Number | 554-73-4 | dawnscientific.comdrugfuture.com |

| Molecular Formula | C18H14N3NaO3S | dawnscientific.comwikipedia.org |

| Molecular Weight | 375.38 g/mol | dawnscientific.comwikipedia.org |

| Appearance | Orange-yellow to orange-brown powder or scales | dawnscientific.comdrugfuture.com |

| Classification | Azo Dye | dawnscientific.comnih.gov |

Historical Significance and Evolution in Chemical Sciences

The synthesis of Tropaeolin OO was first reported in 1879 by Otto Nikolaus Witt, who prepared it by reacting diphenylamine with p-sulfobenzenediazonium chloride, followed by treatment with sodium hydroxide. drugfuture.com Initially, its applications were primarily in the textile industry as a dye for materials like wool and silk, and in analytical chemistry as an acid-base indicator. chemimpex.comwikipedia.org As an indicator, it exhibits a distinct color change from red at a pH below 1.4 to an orange-yellow color above pH 3.2. wikipedia.org

Over time, the utility of Tropaeolin OO has evolved beyond these traditional roles. Its inherent electrochemical and spectroscopic properties have been harnessed for more advanced analytical purposes. Researchers have recognized its potential as a ligand and a sensing element, leading to its incorporation into modern analytical methods that offer higher sensitivity and selectivity than its original applications. mdpi.comresearchgate.net

Contemporary Research Landscape and Scholarly Focus

In the modern research context, Tropaeolin OO is investigated for its role in creating sophisticated analytical systems. A significant area of focus is its use as a chemical sensor in spectrophotometric and electrochemical methods.

Recent studies have demonstrated its effectiveness in the selective determination of precious metal ions. For instance, a 2022 study detailed a spectrophotometric method for the qualitative and quantitative determination of palladium(II) ions. mdpi.com In this research, Tropaeolin OO forms a metal-organic complex with Pd(II) ions, resulting in a distinct color change and a characteristic UV-Vis spectrum, which allows for the selective detection of palladium even in the presence of other metals like platinum. mdpi.comnih.gov The study explored various parameters such as pH, temperature, and solvent to optimize the formation of the complex, highlighting the dye's utility in environmental monitoring and industrial waste analysis. mdpi.comresearchgate.net

Furthermore, Tropaeolin OO has been integrated into electrochemical sensors. Another 2022 study reported the development of a novel voltammetric sensor for the determination of the pharmaceutical compound flibanserin (B1672775). nih.gov This sensor was fabricated by electro-depositing silver nanoparticles onto a Tropaeolin OO polymer layer on a pencil graphite (B72142) electrode. The synergistic effect of the silver nanoparticles and the dye layer facilitated the electro-oxidation of flibanserin, enabling its sensitive and selective measurement in bulk form, tablets, and human plasma. nih.gov These research findings illustrate the current scholarly focus on leveraging the specific chemical reactivity and spectroscopic properties of Tropaeolin OO to build advanced and highly selective analytical tools.

Table 2: Research Applications of Tropaeolin OO

| Application Area | Method | Target Analyte | Key Finding | Reference(s) |

|---|---|---|---|---|

| Analytical Chemistry | UV-Vis Spectrophotometry | Palladium(II) ions | Forms a selective metal-organic complex, enabling determination in the presence of other ions. | mdpi.comnih.gov |

| Electrochemistry | Voltammetry | Flibanserin | Used in a modified electrode to create a sensitive and selective sensor for the drug. | nih.gov |

| Histology | Staining | Cellular Components | Binds to proteins and nucleic acids to aid in the visualization of cellular structures. | gspchem.comdawnscientific.com |

| Indicator Chemistry | Acid-Base Titration | H+ ions | Exhibits a color change from red (pH < 1.4) to orange-yellow (pH > 3.2). | wikipedia.org |

Compound Index

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

554-73-4 |

|---|---|

Molekularformel |

C18H15N3NaO3S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |

InChI-Schlüssel |

CZTPLDCJJBVNOC-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

554-73-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

17040-79-8 (Parent) |

Synonyme |

4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |

Herkunft des Produkts |

United States |

Derivatization Strategies for Functional Enhancement

Methodologies for Chemical Derivatization

The primary strategy for the functional enhancement of Tropaeolin OO involves the formation of metal-organic complexes. This derivatization technique leverages the inherent chelating properties of the Tropaeolin OO molecule, which can act as a ligand, binding with metal ions to form new complex structures.

One of the most extensively studied derivatization methods for Tropaeolin OO is its complexation with palladium(II) ions. mdpi.com This process involves the reaction of Tropaeolin OO with a palladium salt, leading to the formation of a metal-organic complex where the palladium ion coordinates with the Tropaeolin OO molecule. The formation of this complex is influenced by several factors, including pH, temperature, and the molar ratio of the reactants, allowing for the controlled synthesis of the derivative. mdpi.com

The synthesis of the Tropaeolin OO-palladium complex can be carried out in aqueous solutions or buffered environments. mdpi.com The reaction proceeds through the binding of the Pd(II) ion to the nitrogen and carbon atoms within the phenyl ring of the Tropaeolin OO molecule. mdpi.com This interaction leads to the formation of a stable metal-organic framework, effectively creating a new derivative with distinct properties.

Beyond direct complexation, the fundamental structure of Tropaeolin OO, which includes a secondary amine and aromatic rings, presents theoretical opportunities for other derivatization strategies. These could include electrophilic substitution reactions on the electron-rich aromatic rings or N-alkylation or N-acylation at the secondary amine. However, detailed research findings on these specific derivatization pathways for Tropaeolin OO are not extensively documented in the current body of scientific literature.

Impact of Derivatization on Spectroscopic and Reactive Properties

The chemical derivatization of Tropaeolin OO significantly alters its spectroscopic and reactive properties, leading to enhanced functionality. The formation of a metal-organic complex with palladium(II) serves as a prime example of these modifications.

Upon complexation with palladium(II), the UV-Vis absorption spectrum of Tropaeolin OO undergoes a notable transformation. mdpi.com While Tropaeolin OO in an aqueous solution typically exhibits absorption maxima at approximately 272 nm and 445 nm, the formation of the palladium complex leads to the disappearance of these peaks and the emergence of new absorption bands at different wavelengths. mdpi.com Specifically, new peaks have been observed at 297 nm, 544 nm, and 703 nm, indicating the formation of the new metal-organic entity. mdpi.com

The spectroscopic changes are also highly dependent on the reaction conditions. For instance, the pH of the solution can influence the position of the absorption maxima of the parent Tropaeolin OO. In a more acidic environment (pH 2.09), the maxima are shifted to 207 nm and 460 nm. mdpi.com The derivatization with palladium also induces a distinct color change in the solution, transitioning from the original orange of Tropaeolin OO to shades of pink, purple, and blue, depending on the experimental setup and aging time of the complex. mdpi.com

The table below summarizes the changes in the UV-Vis absorption maxima of Tropaeolin OO upon derivatization with palladium(II) in an aqueous solution.

| Compound | Condition | Absorption Maxima (λmax, nm) |

| Tropaeolin OO | Aqueous Solution | 272, 445 mdpi.com |

| Tropaeolin OO | pH 2.09 Buffer | 207, 460 mdpi.com |

| Tropaeolin OO-Pd(II) Complex | Aqueous Solution | 297, 544, 703 mdpi.com |

The derivatization of Tropaeolin OO also profoundly impacts its reactive properties. The parent molecule is known for its pH-indicating capabilities. drugfuture.com However, upon complexation with palladium(II), it develops a high selectivity for this metal ion. mdpi.com This enhanced reactivity allows the Tropaeolin OO-palladium complex to be used for the selective determination of palladium(II) ions, even in the presence of other cations such as Na+, K+, Mg2+, Zn2+, Co2+, Ni2+, and Al3+, as well as platinum ions. mdpi.com This demonstrates a significant functional enhancement, transforming a simple indicator into a selective chemical sensor. The formation of the complex is also influenced by temperature, with optimal complex formation for palladium sensing observed at higher temperatures (50-60 °C). mdpi.com

Spectroscopic Characterization and Theoretical Investigations

Advanced Spectroscopic Analysis

Ultraviolet-Visible Spectrophotometric Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique to study the electronic transitions within a molecule, providing insights into its structure and behavior in solution. Tropaeolin OO exhibits characteristic absorption bands in the UV-Vis spectrum.

Influence of pH on Electronic Spectra

The electronic spectrum of Tropaeolin OO is significantly influenced by the pH of the solution due to the presence of ionizable groups within its structure mdpi.comsemanticscholar.org. Studies have shown that the appearance of the UV-Vis spectra varies with pH mdpi.com. For instance, in Britton-Robinson (B-R) buffer solutions within the pH range of 2.09–6.09, Tropaeolin OO generally displays two strong maxima at approximately 270 nm and 445 nm mdpi.com. At a lower pH of 2.09, these maxima are observed at 207 nm and 460 nm mdpi.com. In aqueous solutions, the characteristic maxima are typically located at 272 nm and 445 nm mdpi.comsemanticscholar.org. These shifts in maxima wavelengths and changes in molar absorptivity coefficients (ε) at different pH values are indicative of the different protonated or deprotonated forms of Tropaeolin OO existing in solution mdpi.com.

Table 1. Influence of pH on UV-Vis Absorption Maxima of Tropaeolin OO

| Solvent/Buffer | pH Range | Wavelengths of Maxima (nm) |

| B-R buffer | 2.09–6.09 | ~270, ~445 |

| B-R buffer | 2.09 | 207, 460 |

| Aqueous solution | Undefined | 272, 445 |

| Aqueous solution | 4–5 | 272, 445 |

*Data compiled from references mdpi.comsemanticscholar.org.

Concentration-Dependent Spectroscopic Behavior

The absorbance of Tropaeolin OO solutions in UV-Vis spectrophotometry is dependent on its concentration, following the Beer-Lambert Law within a certain range mdpi.comsemanticscholar.org. Studies investigating the concentration dependence of Tropaeolin OO have been conducted in various media. For example, in B-R buffer solutions at different pH values (e.g., 2.87, 4.10, 6.09), the absorbance at characteristic wavelengths like 270 nm and 460 nm shows a dependency on the initial concentration of Tropaeolin OO in the range of 6.25 × 10⁻⁶ mol/dm³ to 5 × 10⁻⁵ mol/dm³ mdpi.com. Similarly, in aqueous solutions, the absorbance at 272 nm and 445 nm is dependent on the concentration within a studied range semanticscholar.orgmdpi.com. This concentration-dependent behavior is fundamental for quantitative analysis using UV-Vis spectrophotometry.

Infrared and Fluorescence Spectroscopic Elucidation

Fluorescence spectroscopy examines the emission of light by a substance after it has absorbed light. Studies on the fluorescence properties of Tropaeolin OO indicate that Tropaeolin OO in ethanol (B145695) does not exhibit peaks in its emission spectrum when excited at 423 nm mdpi.com. However, changes in fluorescence spectra have been observed upon the formation of complexes with metal ions like Pd(II), indicating that fluorescence can be a useful tool for studying interactions involving Tropaeolin OO mdpi.com.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases stackexchange.comyoutube.com. DFT calculations have been applied to study Tropaeolin OO to gain deeper insights into its electronic properties and behavior.

Theoretical calculations using time-dependent DFT (TD-DFT) with functionals like B3LYP and basis sets such as LanL2DZ have been employed to predict the electronic spectra of Tropaeolin OO mdpi.com. These calculated spectra have shown good agreement with experimental data mdpi.com. For instance, a calculated spectrum for Tropaeolin OO showed peaks at 272, 330, and 480 nm mdpi.com. The peak at 480 nm was connected with the HOMO-LUMO transition mdpi.com. Through comparison of experimental UV-Vis spectra with TD-DFT calculated spectra, specific transitions (e.g., HOMO to LUMO+2, HOMO-LUMO) have been assigned to observed absorption maxima mdpi.comresearchgate.net.

DFT calculations have also been used to investigate the electronic structure, including the spatial distribution of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), particularly in the context of complex formation with metal ions mdpi.comresearchgate.net. These theoretical studies help to explain the observed spectroscopic changes and reactivity of Tropaeolin OO.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules, providing insights into their photophysical and photochemical properties and aiding in spectroscopic characterization arxiv.orgescholarship.orgcecam.orgweebly.com. For Tropaeolin OO, TD-DFT calculations have been employed to understand its electronic transitions and how they relate to its observed UV-Vis spectra, particularly during interactions such as metal complex formation or degradation processes dntb.gov.uamdpi.comresearchgate.net.

Studies investigating the interaction of Tropaeolin OO with palladium(II) ions have utilized DFT calculations to complement experimental spectroscopic data dntb.gov.uamdpi.comresearchgate.net. These calculations help to visualize and explain the structural and electronic changes that occur upon complex formation mdpi.comresearchgate.net. For instance, DFT calculations were used to predict the theoretical spectrum of a complex formed between Tropaeolin OO and a palladium ion, which showed similarities to the experimental UV-Vis spectrum obtained after 24 hours of reaction mdpi.com. The calculations indicated that in this complex, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the palladium and its ligands, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the Tropaeolin OO molecule, which is connected with the HOMO-LUMO transition mdpi.com.

Furthermore, DFT calculations have been used in studies examining the degradation of azo dyes, including Tropaeolin OO, induced by substances like ascorbic acid dntb.gov.uaresearchgate.net. These calculations, combined with spectrophotometry and other spectroscopic techniques, help to elucidate the mechanism of decolorization and identify intermediate products dntb.gov.uaresearchgate.net.

While specific detailed TD-DFT results (like precise excitation energies and oscillator strengths for isolated Tropaeolin OO) were not extensively detailed in the search results, the application of DFT/TD-DFT in analyzing the electronic structure and transitions of Tropaeolin OO, especially in the context of its interactions and reactions, is evident dntb.gov.uamdpi.comresearchgate.netresearchgate.net. These theoretical methods are crucial for interpreting experimental UV-Vis data and understanding the nature of the electronic excited states involved in the observed spectroscopic changes.

Molecular Modeling of Chemical Interactions

Molecular modeling plays a significant role in understanding the chemical interactions of Tropaeolin OO with other species, providing a theoretical framework to complement experimental observations nih.govresearchgate.netnih.goved.ac.ukplos.org. For Tropaeolin OO, molecular modeling, often utilizing DFT, has been applied to study its interactions, particularly in the context of metal complex formation and potential applications as a chemical sensor dntb.gov.uamdpi.comnih.govmdpi.com.

Research on the use of Tropaeolin OO as a chemical sensor for palladium(II) ions involves studying the formation of a metalorganic complex dntb.gov.uamdpi.comnih.gov. Molecular modeling, specifically DFT calculations, has been employed to determine the chemical structures of the molecules involved and to follow the structural changes during the complex formation process mdpi.comresearchgate.net. These computational studies help to visualize the optimized structures of the complex formed between palladium and Tropaeolin OO researchgate.net. The modeling supports the understanding of how the interaction between Pd(II) and Tropaeolin OO leads to observable changes in the UV-Vis spectra, which are key to its function as a sensor mdpi.com.

Molecular modeling can also provide insights into the binding affinity and geometry of interactions. While the search results specifically highlight the structural aspects and electronic transitions upon complexation with Pd(II) ions as studied by DFT mdpi.comresearchgate.net, molecular modeling in a broader sense can encompass various computational techniques to explore how Tropaeolin OO interacts with different molecules or ions. This includes investigating potential binding sites and the nature of the forces involved in the interactions plos.org. Studies on other chemical systems demonstrate the utility of molecular modeling in characterizing binding mechanisms and predicting interaction energies researchgate.netnih.govplos.org.

The application of molecular modeling to Tropaeolin OO's interactions is crucial for rationalizing its behavior in different chemical environments and for designing new applications, such as selective sensing platforms dntb.gov.uanih.govmdpi.com. The integration of experimental spectroscopic data with theoretical modeling provides a comprehensive understanding of the chemical interactions involving Tropaeolin OO.

Interactions with Molecular Systems and Materials

Supramolecular Host-Guest Chemistry

The structure of Tropaeolin OO allows it to participate in host-guest chemistry, where it acts as a "guest" molecule fitting into the cavity of a larger "host" molecule. This non-covalent association is primarily observed with cyclodextrins.

Spectrophotometric and infrared spectroscopy studies have confirmed that Tropaeolin OO (TPOO) forms an inclusion complex with beta-cyclodextrin (B164692) (β-CD). nih.govresearchgate.net Research indicates that TPOO and β-CD react to form a host-guest complex with a 1:1 stoichiometry. nih.govresearchgate.net This means one molecule of Tropaeolin OO is encapsulated within one molecule of beta-cyclodextrin.

Further studies involving a modified cyclodextrin, permethylated β-cyclodextrin (PCD), show a two-step complexation process. Initially, a 1:1 complex (TR·PCD) is formed rapidly, which is then followed by a slower formation of a 2:1 complex, (TR)₂·PCD, where a Tropaeolin dimer is included. rsc.org

The stability and dynamics of the inclusion complex between Tropaeolin OO and cyclodextrins have been quantified through thermodynamic and kinetic parameters. For the 1:1 complex with beta-cyclodextrin, the apparent formation constant and thermodynamic parameters have been determined, indicating the spontaneity of the reaction. nih.govresearchgate.net

Table 1: Thermodynamic Data for Tropaeolin OO-β-Cyclodextrin Complex Formation

| Parameter | Value |

| Stoichiometry | 1:1 |

| Apparent Formation Constant (K) | 1.50 x 10³ L mol⁻¹ |

| Data sourced from spectrophotometric studies. nih.gov |

For the interaction with permethylated β-cyclodextrin, both equilibrium and kinetic constants have been measured, providing insight into the rates of formation and dissociation of the complexes. rsc.org

Table 2: Equilibrium and Kinetic Data for Tropaeolin OO-Permethylated β-Cyclodextrin Interaction at 298.2 K

| Parameter | Value |

| K₁ (1:1 complex formation) | (1.24 ± 0.05) x 10² dm³ mol⁻¹ |

| K₂ (2:1 complex formation) | (4.82 ± 0.42) x 10⁴ dm³ mol⁻¹ |

| k₂ (2:1 complex forward rate) | (1.68 ± 0.09) x 10⁸ dm³ mol⁻¹ s⁻¹ |

| k₋₂ (2:1 complex reverse rate) | (3.48 ± 0.11) x 10³ s⁻¹ |

| Data sourced from temperature-jump visible spectrophotometric studies. rsc.org |

The formation of inclusion complexes is driven by specific molecular recognition between the host and guest. The primary driving force for the complexation of Tropaeolin OO with cyclodextrins is hydrophobic interaction. nih.gov The nonpolar part of the Tropaeolin OO molecule is transferred from the aqueous environment into the relatively hydrophobic cavity of the cyclodextrin. nih.gov Infrared spectrometry has been used to demonstrate the inclusion depth of the guest molecule within the host, confirming the encapsulation. nih.govresearchgate.net The process is also influenced by other non-covalent forces such as van der Waals interactions and hydrogen bonds, which stabilize the resulting complex. researchgate.netnih.gov

Metal-Organic Complex Formation

Tropaeolin OO, an azo-dye, can act as a ligand, binding with metal ions to form metal-organic complexes. This property is particularly pronounced with certain transition metals.

Tropaeolin OO forms a distinct metal-organic complex with Palladium(II) ions. nih.govmdpi.com This reaction, studied using UV-Vis spectrophotometry, is influenced by factors such as pH and temperature, with optimal conditions for complex formation identified at a pH of 4.10 and temperatures between 50-60 °C. mdpi.com The formation of the Pd(II)-Tropaeolin OO complex is observable through a dynamic color change and the appearance of new peaks in the UV-Vis spectrum. nih.govmdpi.com

Significantly, this complexation is highly selective for Palladium(II). The formed metal-organic complex allows for the clear distinction of Pd(II) ions from Platinum(IV) ions in solution. nih.govmdpi.com This selectivity suggests that under the same conditions, Tropaeolin OO does not form a similar, interfering complex with Pt(IV), a crucial aspect for analytical applications. While Pt(IV) complexes are known to be kinetically inert, which may contribute to this differentiation, the specific interaction with Tropaeolin OO under these conditions is less favorable compared to Pd(II). nih.govmdpi.comnih.gov

Investigations into the complexation of Tropaeolin OO (TR) with Palladium(II) have explored the stoichiometry of the resulting complex. Studies have identified an optimal volumetric ratio of 2.5:1.5 for Pd(II) ions to Tropaeolin OO to facilitate the reaction, suggesting a specific binding ratio between the metal ion and the ligand. mdpi.com

The stability of metal-ligand complexes is a critical parameter, often quantified by a stability constant (β). scispace.comscispace.com For the Pd(II)-Tropaeolin OO system, stability investigations involve monitoring the formation of the complex over time under varying conditions of pH and temperature to find the most favorable environment for its existence. nih.govmdpi.com The decreasing absorbance of free Tropaeolin OO and the corresponding increase in absorbance at new wavelengths confirm the progression of the reaction and the formation of a stable complex. nih.gov DFT calculations have also been employed to predict and visualize the stable structures of the Tropaeolin OO-Pd(II) complex. mdpi.comresearchgate.net

Influence of Environmental Parameters on Complexation (e.g., pH, Temperature, Anions, Cations)

The complexation behavior of Tropaeolin OO is significantly influenced by environmental factors such as pH, temperature, and the presence of various ions. Studies on the formation of a metal-organic complex between Tropaeolin OO (TR) and Palladium(II) ions offer detailed insights into these influences. nih.gov

Influence of pH: The pH of the solution is a critical parameter in the complexation process. In a buffered solution, Tropaeolin OO exhibits different UV-Vis spectra depending on the pH. Generally, in a pH range of 2.09–6.09, spectra show two strong maxima around 270 nm and 445 nm. nih.gov However, at a lower pH of 2.09, these peaks shift to 207 nm and 460 nm. nih.gov The optimal pH for the formation of the Pd(II)-Tropaeolin OO complex was found to be 4.10, which allows for a rapid and clear optical response. nih.gov

Influence of Temperature: Temperature affects the rate of complex formation. Research on the Pd(II)-Tropaeolin OO system across a temperature range of 20–60 °C demonstrated that higher temperatures accelerate the reaction. nih.gov The optimal temperatures for the determination of Pd(II) ions using Tropaeolin OO were identified as 50 or 60 °C, which facilitate a fast response, typically within one hour. nih.gov

Influence of Anions and Cations: The presence of other ions can also impact complex formation. The method for detecting Palladium(II) with Tropaeolin OO was shown to be effective in solutions containing both chloride and chlorate (B79027) ions. nih.gov Furthermore, the complex formation and its resulting characteristic spectrum were not hindered by the presence of several other cations, including Sodium (Na), Potassium (K), Magnesium (Mg), Zinc (Zn), Cobalt (Co), Nickel (Ni), and Aluminum (Al). nih.govmdpi.com This indicates a high selectivity of Tropaeolin OO for complexation with Pd(II) even in a complex ionic matrix. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| pH | 2.09 | UV-Vis maxima at 207 nm and 460 nm. |

| 4.10 | Optimal pH for complex formation. | |

| Temperature | 20–60 °C | Rate of complex formation increases with temperature. |

| 50–60 °C | Optimal temperature for rapid response. | |

| Cations Present | Na, K, Mg, Zn, Co, Ni, Al | No significant interference with Pd(II) complexation. |

| Anions Present | Chloride, Chlorate | Method remains applicable. |

Interactions with Biological Macromolecules

Binding Studies with Nucleic Acids

Based on available scientific literature, specific binding studies detailing the direct interaction between Tropaeolin OO and nucleic acids such as DNA or RNA are not readily found. While general research exists on how certain dye molecules and modified oligonucleotides interact with nucleic acids, dedicated studies focusing on Tropaeolin OO are absent in the surveyed literature. nih.govnih.gov

Protein Interactions

Comprehensive studies focusing specifically on the binding interactions between Tropaeolin OO and proteins, such as bovine serum albumin or human serum albumin, are not prevalent in the reviewed scientific literature. While the interaction of various other dyes and small molecules with these proteins is a well-documented field of study, specific experimental data and detailed binding parameters for Tropaeolin OO are not available. nih.govmdpi.comnih.gov

Dye-Surfactant Interfacial Phenomena and Interactions

Tropaeolin OO is an anionic azo dye, meaning it carries a negative charge in solution. nih.gov

Interaction with Cationic Surfactants (e.g., CTAB): A strong electrostatic attraction would be expected between the anionic Tropaeolin OO dye and the cationic head groups of CTAB. This interaction typically leads to the formation of dye-surfactant aggregates or complexes at concentrations below the surfactant's normal critical micelle concentration (CMC). sips.org.in

Interaction with Anionic Surfactants (e.g., SDS): An electrostatic repulsion would occur between the anionic dye and the anionic head groups of SDS. This repulsion would likely inhibit the incorporation of the dye into the surfactant micelles until much higher surfactant concentrations are reached.

These expected behaviors are based on general principles of interfacial phenomena, and specific quantitative data for Tropaeolin OO are not provided in the existing literature. nthu.edu.twvyomaonline.com

Adsorption onto Advanced Materials

Nanocomposite Adsorbent Systems (e.g., Al:SrTiO3/CoOOH)

There is no information available in the surveyed scientific literature regarding the adsorption of Tropaeolin OO onto Al:SrTiO3/CoOOH nanocomposite adsorbent systems specifically. Broader searches for the adsorption of Tropaeolin OO on other advanced nanocomposite materials have also not yielded specific research findings. Studies on the use of nanocomposites for adsorption tend to focus on other pollutants like heavy metal ions or different organic molecules. researchgate.netnih.gov

Adsorption Kinetics and Isotherm Modeling

The study of adsorption kinetics and equilibrium isotherms is fundamental to understanding the efficiency and mechanisms of Tropaeolin OO removal from aqueous solutions by various adsorbent materials. Research has focused on fitting experimental data to various kinetic and isotherm models to determine the rate-controlling steps and the maximum adsorption capacity of the adsorbents.

Adsorption Kinetics

The kinetics of Tropaeolin OO adsorption have been analyzed using several models, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models, to elucidate the adsorption mechanism.

One study investigating the adsorption of Tropaeolin OO onto unsaturated polyester (B1180765) resin (UPR) found that the process followed a pseudo-first-order kinetic model. nih.govsigmaaldrich.com This model, often associated with physisorption, suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. nih.govsigmaaldrich.comyoutube.com The Lagergren pseudo-first-order model was specifically used to evaluate the mass transfer properties of the system, and the rate constant (k_ad) was calculated at temperatures ranging from 303 K to 323 K. nih.govsigmaaldrich.com

In contrast, research on the adsorption of Tropaeolin OO onto raw kaolinite (B1170537) (RK) and acid-treated kaolinite (AK) determined that the kinetic data were best described by the pseudo-second-order model. nih.gov This model implies that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov Similarly, the adsorption of Tropaeolin OO onto nano talc (B1216) was also reported to follow a pseudo-second-order mechanism. researchgate.net

To understand the diffusion mechanism, the intraparticle diffusion model has also been applied. nih.govsigmaaldrich.comresearchgate.net This model helps to identify if the diffusion of the dye molecules into the pores of the adsorbent is the rate-limiting step. In the case of adsorption onto UPR, the intraparticle diffusion model was used to determine the mechanism of the adsorption process. nih.govsigmaaldrich.com

Table 1: Summary of Adsorption Kinetic Models for Tropaeolin OO

| Adsorbent | Best-Fit Kinetic Model | Other Models Tested | Key Findings |

|---|---|---|---|

| Unsaturated Polyester Resin (UPR) | Pseudo-First-Order nih.govsigmaaldrich.com | Intraparticle Diffusion nih.govsigmaaldrich.com | The rate constant (k_ad) was determined at various temperatures (303-323 K). nih.govsigmaaldrich.com |

| Raw Kaolinite (RK) & Acid-Treated Kaolinite (AK) | Pseudo-Second-Order nih.gov | Pseudo-First-Order, Avrami nih.gov | Suggests chemisorption as a potential rate-limiting step. nih.gov |

| Nano Talc (NT) | Pseudo-Second-Order researchgate.net | Intraparticle Diffusion researchgate.net | The calculated adsorption capacity (q_e) was 97.6 mg/g. researchgate.net |

Adsorption Isotherm Modeling

Adsorption isotherms describe how Tropaeolin OO molecules distribute between the liquid phase and the solid adsorbent surface when the adsorption process reaches equilibrium. The Langmuir, Freundlich, and Sips models are among the most common isotherms used to analyze this equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.govsigmaaldrich.comnih.govresearchgate.net This model was applied to data from the adsorption of Tropaeolin OO onto unsaturated polyester resin and nano talc. nih.govsigmaaldrich.comresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.govsigmaaldrich.comnih.govresearchgate.net It was used alongside the Langmuir model in studies involving UPR and kaolinite adsorbents. nih.govsigmaaldrich.comnih.gov

The Sips isotherm , a combination of the Langmuir and Freundlich models, is often used for predicting adsorption on heterogeneous surfaces. It behaves like the Freundlich isotherm at low adsorbate concentrations and predicts monolayer adsorption capacity at high concentrations, characteristic of the Langmuir model. nih.gov In a comparative study, the Sips model provided the best correlation for Tropaeolin OO adsorption onto both raw and acid-treated kaolinite. nih.gov The maximum adsorption capacities (q_max) derived from this model were 18.3 mg/g for raw kaolinite and 23.2 mg/g for the acid-treated version, indicating that the acid treatment enhanced the adsorbent's capacity. nih.gov

Other models, such as the Temkin and Dubinin-Radushkevich isotherms, have also been applied to analyze the adsorption of Tropaeolin OO on nano talc. researchgate.net Thermodynamic analysis has shown that the adsorption of Tropaeolin OO is generally a spontaneous and endothermic process. nih.govsigmaaldrich.comnih.gov For instance, the Gibbs free energy change (ΔG°) for adsorption onto activated carbon and UPR at 303 K was found to be -10.48 kJ/mol and -6.098 kJ/mol, respectively, with the negative values indicating a spontaneous process. nih.govsigmaaldrich.com

Table 2: Adsorption Isotherm Model Findings for Tropaeolin OO

| Adsorbent | Best-Fit Isotherm Model | Other Models Tested | Maximum Adsorption Capacity (q_max) |

|---|---|---|---|

| Unsaturated Polyester Resin (UPR) | Langmuir, Freundlich (Applied) nih.govsigmaaldrich.com | - | Not specified in abstract. |

| Raw Kaolinite (RK) | Sips nih.gov | Langmuir, Freundlich nih.gov | 18.3 mg/g nih.gov |

| Acid-Treated Kaolinite (AK) | Sips nih.gov | Langmuir, Freundlich nih.gov | 23.2 mg/g nih.gov |

| Nano Talc (NT) | Langmuir (Applied) researchgate.net | Freundlich, Temkin, Dubinin-Radushkevich researchgate.net | 1.78 mol/g⁻¹ researchgate.net |

Analytical Chemistry Applications and Methodological Development

Spectrophotometric Quantification Methods

Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and sensitivity. researchgate.net Tropaeolin OO is employed as a key reagent in several spectrophotometric assays, particularly for the quantification of metal ions, alkaloids, and pharmaceutical compounds.

Tropaeolin OO has been successfully utilized for the selective spectrophotometric determination of metal ions. A notable application is in the quantification of palladium(II) (Pd(II)) ions, which is crucial for industrial and environmental monitoring. nih.govmdpi.com The method is based on the formation of a stable metal-organic complex between Pd(II) and Tropaeolin OO. mdpi.com

This complexation results in a distinct color change and a characteristic UV-Vis absorption spectrum, allowing for both qualitative and quantitative analysis. Research has demonstrated that this method is highly selective for Pd(II) ions, even in the presence of other platinum group metals like platinum(IV) (Pt(IV)) and various other cations such as Na+, K+, Mg2+, Zn2+, Co2+, Ni2+, and Al3+. nih.gov The formation of the Pd-Tropaeolin OO complex and the subsequent analysis are influenced by several factors, which have been optimized in research studies. mdpi.com

A tandem UV-Vis and fluorescence spectroscopy method has also been developed for detecting Pd(II) ions in ethanol (B145695), where Tropaeolin OO acts as the complexing agent. mdpi.comnih.gov This dual approach enhances both selectivity and sensitivity. mdpi.com

Table 1: Optimal Conditions for Spectrophotometric Determination of Pd(II) using Tropaeolin OO An interactive data table is available in the digital version of this article.

| Parameter | Optimal Condition | Finding | Source |

|---|---|---|---|

| pH | 4.10 | Determined to be the most suitable pH for color intensity needed for metal detection. | |

| Temperature | 50-60 °C | Elevated temperatures provide a faster response, with complex formation confirmed within one hour. | |

| Reagent Ratio | 2.5:1.5 (Pd(II):Tropaeolin OO) | This volumetric ratio was found to be ideal for the formation of the colored complex. | |

| Solvent | Ethanol | Tropaeolin OO exhibits excellent solubility and forms a distinct colored complex with Pd(II) in ethanol. | mdpi.comnih.gov |

| Detection Wavelengths | 536 nm and 703 nm | The formed complex has a characteristic spectrum with two maxima, allowing for accurate determination. |

A significant application of Tropaeolin OO is in the quantitative estimation of total alkaloids in various medicinal plants and their corresponding herbal formulations. This spectrophotometric method is valued for its simplicity, sensitivity, and precision, making it suitable for routine quality control. asianpubs.orginformaticsjournals.co.in

The underlying principle of this method is the reaction between alkaloids and Tropaeolin OO to form a charge-transfer complex. nih.govasianpubs.org This colored complex is typically extracted from the aqueous sample using an organic solvent like chloroform (B151607). nih.govijpsonline.com Subsequently, an acid reagent is often added to produce a purple-colored chromogen, which can be quantitatively measured at its maximum absorption wavelength, commonly around 545 nm. nih.govasianpubs.orgresearchgate.net This method has proven effective for analyzing plant materials where alkaloids may be bound to interfering substances like tannins. researchgate.net

Table 2: Application of Tropaeolin OO for Total Alkaloid Estimation in Natural Products An interactive data table is available in the digital version of this article.

| Plant Species | Part Used | Key Alkaloid(s) | Wavelength (λmax) | Source |

|---|---|---|---|---|

| Symplocos racemosa (Lodhra) | Stem Bark | Harmine | 545 nm | asianpubs.org |

| Adhatoda vasica (Vasaka) | Leaf | Vasicine | 545 nm | nih.govijpsonline.com |

| Holarrhena antidysenterica (Kutaja) | Stem Bark, Seed | Conessine | 545 nm | informaticsjournals.co.in |

| Cinchona officinalis (Cinchona) | Stem Bark | Cinchona Alkaloids | 545 nm | researchgate.net |

It is important to note that since Tropaeolin OO forms colored complexes with a variety of alkaloids, this method quantifies the "total alkaloid" content and is not specific to a single alkaloid. nih.govinformaticsjournals.co.in Therefore, its application is best suited for formulations that contain a single known alkaloid-containing plant. researchgate.netnih.gov

Tropaeolin OO serves as an effective ion-pairing reagent for the extractive spectrophotometric assay of various pharmaceutical compounds. tsijournals.comscispace.com This technique is particularly useful for drugs that possess a protonatable nitrogen atom, allowing them to form ion-pair complexes with acidic dyes like Tropaeolin OO in an acidic medium. tsijournals.com

The general procedure involves the formation of a colored ion-pair complex between the cationic form of the drug and the anionic Tropaeolin OO dye. This complex, which is insoluble in water, is then extracted into an immiscible organic solvent such as chloroform or dichloromethane. tsijournals.comoup.com The absorbance of the organic layer is measured at the wavelength of maximum absorption (λmax) and correlated to the concentration of the drug. oup.comasianpubs.org These methods are valued for their sensitivity, accuracy, and applicability in quality control labs for analyzing bulk drugs and their dosage forms. tsijournals.comasianpubs.org

Table 3: Spectrophotometric Assay of Pharmaceuticals using Tropaeolin OO as an Ion-Pairing Reagent An interactive data table is available in the digital version of this article.

| Pharmaceutical Compound | Drug Class | pH / Medium | λmax | Application | Source |

|---|---|---|---|---|---|

| Ambroxol | Mucolytic Agent | Acidic Medium | Not Specified | Pharmaceutical Formulations | tsijournals.com |

| Tiapride | Antipsychotic | pH 5 | 412 nm | Tablets | asianpubs.orgasianpubs.org |

| Zolmitriptan | Antimigraine Agent | pH 4.0 (Citrate-Phosphate Buffer) | 411.5 nm | Tablets | oup.com |

| Lansoprazole | Proton-Pump Inhibitor | Tartaric Acid Medium | 411 nm | Capsules | researchgate.net |

Development and Application as Chemical Sensors

The ability of Tropaeolin OO to form distinct colored complexes with specific analytes makes it a valuable component in the development of chemical sensors. mdpi.comresearchgate.net A chemical sensor operates by producing a measurable signal, such as a color change, in response to the presence of a particular chemical species.

The most prominent application of Tropaeolin OO as a chemical sensor is for the detection of Pd(II) ions. mdpi.commdpi.com When Tropaeolin OO interacts with Pd(II), it forms a metal-organic complex that results in an observable color change and a new, characteristic UV-Vis spectrum. mdpi.com This response allows for the qualitative identification and quantitative measurement of palladium. The sensor demonstrates high selectivity, enabling the detection of Pd(II) in complex mixtures containing other metal ions. mdpi.comresearchgate.net

Furthermore, research has led to the development of a high-sensitivity sensor for palladium detection in organic solvents like ethanol by combining UV-Vis spectrophotometry with spectrofluorometry, using Tropaeolin OO as the complexing agent. mdpi.comnih.gov This integrated approach improves both the selectivity and sensitivity of the detection method. mdpi.com

Role as a pH Indicator in Chemical Analysis

Tropaeolin OO is well-established as an acid-base indicator, a substance that changes color in response to a change in pH. researchgate.netnih.gov This property is fundamental to its use in various analytical procedures, most notably in acid-base titrations to determine the endpoint of a reaction. nih.gov

Like other pH indicators, Tropaeolin OO is a weak acid whose dissociated and undissociated forms have different colors. nih.gov The color change occurs over a specific and relatively narrow pH range. For Tropaeolin OO, this transition is in the highly acidic region of the pH scale.

Table 4: pH Indicator Properties of Tropaeolin OO An interactive data table is available in the digital version of this article.

| Property | Value | Source |

|---|---|---|

| pH Transition Range | 1.2 – 2.7 | nih.gov |

| pH Transition Range | 1.2 – 3.2 | indianchemicalsociety.com |

| Color in Acid (pH < 1.2) | Red / Violet-Red | nih.govindianchemicalsociety.com |

| Color in Base (pH > 3.2) | Yellow / Orange-Yellow | nih.govindianchemicalsociety.com |

Voltammetric Estimation Techniques

Beyond its spectrophotometric applications, Tropaeolin OO has been incorporated into the fabrication of novel electrochemical sensors for voltammetric analysis. Voltammetry is an electrochemical technique where information about an analyte is derived by measuring the current as the applied potential is varied.

A significant development in this area is a sensor created for the determination of the drug flibanserin (B1672775). nih.gov The sensor was fabricated by electro-depositing silver nanoparticles (AgNPs) onto a layer of electropolymerized Tropaeolin OO (poly-TO) on the surface of a pencil graphite (B72142) electrode (PGE). nih.govbohrium.com This modified electrode is denoted as AgNPs@poly-TO/PGE.

The synergistic effect of the silver nanoparticles on the Tropaeolin OO polymer layer facilitates the electrochemical oxidation of flibanserin, enhancing the sensitivity and selectivity of the measurement. nih.gov Using square wave voltammetry (SWV), this sensor was able to determine flibanserin concentrations in bulk form, pharmaceutical tablets, and human plasma. nih.gov The method proved to be highly sensitive, with a low detection limit, demonstrating the successful application of Tropaeolin OO in advanced electrochemical estimation techniques. nih.gov

Degradation and Environmental Fate Studies

Chemical Degradation Pathways

Chemical degradation of Tropaeolin OO can be initiated by various reducing or oxidizing agents. Studies have explored different mechanisms, including reductive cleavage of the azo bond.

Reductive Degradation Mechanisms (e.g., by Ascorbic Acid)

Tropaeolin OO can undergo reductive degradation, particularly in the presence of reducing agents like ascorbic acid. Ascorbic acid has been shown to facilitate the decolorization and degradation of azo dyes in aqueous solutions. mdpi.comnih.govnih.govresearchgate.net The proposed mechanism for azo dye degradation using ascorbic acid suggests a process that can be first order. mdpi.comnih.govnih.govresearchgate.net Ascorbic acid, at high concentrations, can be used for the degradation of azo dyes from aqueous solutions, offering a potential alternative method for their removal from waste solutions. mdpi.comnih.govresearchgate.netdntb.gov.ua

Identification and Characterization of Degradation Products (e.g., 1,2-Diphenylhydrazine)

Detailed analysis of the degradation products of Tropaeolin OO indicates that the process can proceed through several stages, potentially forming compounds that are equally or more toxic than the parent dye. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua Liquid chromatography-mass spectrometry (LCMS) studies have identified 1,2-diphenylhydrazine (B7769752) as a degradation product formed during the degradation of Tropaeolin OO. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Other studies on the degradation of related azo dyes by iron under inert atmosphere have proposed a mechanism involving the reduction of the azo bond, forming intermediates like 1-amino-2-naphthol (B1212963) and sulfanilic acid, which are further reduced to 1,2-dihydroxynaphthalene and benzene. nih.govresearchgate.net

Kinetic Studies of Degradation Processes

Kinetic studies have been conducted to understand the rate of Tropaeolin OO degradation under different conditions. The degradation process using ascorbic acid has been found to follow approximately first-order kinetics. mdpi.comnih.govnih.gov Factors such as the concentration of ascorbic acid and temperature can influence the rate of degradation. mdpi.comnih.govnih.gov For instance, rapid color degradation of Tropaeolin OO was observed, with intense orange color fading significantly within 24 hours and disappearing completely after 48 hours under specific conditions with ascorbic acid. nih.govsemanticscholar.org

Data from kinetic studies on the degradation of Tropaeolin OO by ascorbic acid at different initial ascorbic acid concentrations and temperatures can be presented in a table:

| Initial Ascorbic Acid Concentration (mol/dm³) | Temperature (°C) | Observed Rate Constant (k) | Half-life (t₁/₂) |

| 0.567 | 20 | Data not available in snippets | Data not available in snippets |

| 0.014 | 20 | Data not available in snippets | Data not available in snippets |

| 0.567 | 50 | Data not available in snippets | Data not available in snippets |

| 0.014 | 50 | Data not available in snippets | Data not available in snippets |

| 0.01 g/mL (approx. 0.0568 mol/dm³) | 20 | Data not available in snippets | ~24 hours (for significant color fading) nih.govsemanticscholar.org |

| 0.0025 g/mL (approx. 0.0142 mol/dm³) | 20 | Data not available in snippets | >48 hours (for complete decolorization) nih.govsemanticscholar.org |

| 0.01 g/mL (approx. 0.0568 mol/dm³) | 50 | Data not available in snippets | <24 hours (for complete degradation) mdpi.com |

| 0.0025 g/mL (approx. 0.0142 mol/dm³) | 50 | Data not available in snippets | <48 hours (for complete degradation) mdpi.com |

Note: Specific rate constant values were not consistently available in the provided snippets, but the qualitative descriptions of degradation time are included.

Photodegradation Processes

Photodegradation can also contribute to the breakdown of Tropaeolin OO in the environment, particularly in aquatic systems exposed to sunlight or UV irradiation. Azo dyes generally exhibit high photolytic stability. mdpi.com However, studies on the photocatalytic degradation of related azo dyes like Tropaeolin O (Acid Orange 6) using photocatalysts such as Ag-doped ZnO nanoparticles under UV light have shown significant degradation. mdpi.comresearchgate.netupr.edu The photodegradation mechanisms can involve the generation of reactive oxygen species (ROS) by photoactive nanoparticles. mdpi.com The degradation rate can be influenced by parameters such as catalyst amount, dye concentration, light intensity, and pH. researchgate.net Photocatalytic degradation of related azo dyes has been reported to follow pseudo-first-order kinetics. researchgate.net

Advanced Oxidation Processes for Remediation

Advanced Oxidation Processes (AOPs) are promising techniques for the remediation of wastewater containing recalcitrant organic pollutants like azo dyes. routledge.comtaylorfrancis.commdpi.com AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade contaminants. routledge.comtaylorfrancis.commdpi.com Various AOP techniques, including those involving ozonation, hydrogen peroxide, UV radiation, electrochemical oxidation, and ultrasonic irradiation, have been explored for the removal of micropollutants from wastewater. routledge.comtaylorfrancis.com While information specifically on the application of AOPs for Tropaeolin OO remediation in the provided snippets is limited, studies on similar azo dyes and general AOP principles suggest their potential effectiveness.

Environmental Implications of Degradation Byproducts

The environmental implications of Tropaeolin OO degradation are significantly influenced by the toxicity of the resulting byproducts. As noted in degradation studies, the process can lead to the formation of compounds that are equally or more toxic than the parent dye. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua The formation of 1,2-diphenylhydrazine, identified as a degradation product, is of particular concern. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Studies on the environmental impacts of degradation products of other chemicals, such as pharmaceuticals and personal care products, have shown that byproducts can have different and sometimes more severe toxic effects than the original compounds. frontiersin.orgeos.org Therefore, it is crucial to assess the toxicity and environmental fate of Tropaeolin OO degradation products to fully understand the environmental risks associated with its presence and degradation in the environment. The process of azo dye degradation, especially when forming potentially toxic intermediates like 1,2-diphenylhydrazine, should be carried out under protective conditions. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua

Emerging Research Directions and Future Perspectives

Integration with Nanoscience and Nanotechnology for Enhanced Applications

The integration of chemical compounds like Tropaeolin OO with nanoscience and nanotechnology offers promising avenues for developing materials with enhanced or novel properties. Nanomaterials, typically ranging from 1 to 100 nanometers, can exhibit significantly different physical, chemical, and biological characteristics compared to their bulk counterparts. nanografi.com While direct research specifically on Tropaeolin OO integrated into nanomaterials is still an evolving area, the principles of nanoscience suggest potential applications.

For instance, nanoparticles can serve as catalysts or adsorbents in environmental remediation processes. mdpi.comsintef.no The large surface area to volume ratio of nanomaterials can enhance the efficiency of chemical reactions or adsorption of pollutants. sintef.no Azo dyes like Tropaeolin O (a related compound) have been studied for photocatalytic degradation using silver-doped zinc oxide nanoparticles, demonstrating the potential of nanomaterials in breaking down persistent organic pollutants. mdpi.com While this research focuses on the degradation of a dye, it also highlights the potential for using nanoparticles in processes that might involve or be relevant to the behavior of other azo dyes like Tropaeolin OO in environmental contexts.

Furthermore, nanotechnology is being explored for the development of sensors. royalsociety.org The interaction of chemical indicators with nanomaterials could lead to the creation of highly sensitive and selective sensors for detecting specific substances. The color-changing property of Tropaeolin OO could potentially be utilized in nanoscale sensor platforms, where interactions with target analytes might induce a detectable optical signal.

Advancements in Computational Modeling for Predictive Chemical Behavior

Computational modeling, particularly techniques like Density Functional Theory (DFT), is becoming an increasingly valuable tool in chemistry for predicting molecular structures, properties, and reactivity. mdpi.comnih.gov This is crucial for understanding the behavior of compounds like Tropaeolin OO at a fundamental level and for designing new applications.

DFT calculations can be used to visualize and explain the structural changes that molecules undergo under different conditions, such as variations in pH or in the presence of other ions. mdpi.com For example, computational studies have been employed to understand the interaction between Tropaeolin OO and palladium(II) ions, helping to explain the formation of metalorganic complexes and supporting the development of analytical methods for metal determination. mdpi.comresearchgate.net These models can predict optimized structures and electronic transitions, providing insights that complement experimental observations. mdpi.com

Computational toxicology, a subdiscipline utilizing mathematical, statistical, and computer science tools, aims to predict the potential adverse effects of chemicals. nih.gov While the primary focus of current research on Tropaeolin OO doesn't heavily feature toxicological modeling in the provided context, the general advancements in this field suggest that computational methods could be applied in the future to assess the environmental fate and potential impact of the compound. nih.gov

The use of computational modeling allows for the exploration of various scenarios and conditions that might be time-consuming or difficult to study experimentally, accelerating the discovery and development process in chemistry. kth.se

Prospects in Sustainable Chemistry and Environmental Remediation Technologies

Sustainable chemistry emphasizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. acs.orgepa.gov Environmental remediation technologies focus on cleaning up pollutants from the environment. epa.gov Tropaeolin OO, as an azo dye, falls into a class of compounds that can be environmental pollutants, particularly in wastewater from industries like textiles.

Research into the degradation of azo dyes is a significant area within environmental remediation. Studies on the degradation of related azo dyes using methods like photocatalysis with nanomaterials highlight potential strategies for treating Tropaeolin OO-containing wastewater. mdpi.com While direct studies on the environmental remediation of Tropaeolin OO itself are less prevalent in the immediate search results, the principles and technologies developed for other persistent organic pollutants and azo dyes are highly relevant.

Furthermore, the application of Tropaeolin OO in the selective determination of metal ions, such as palladium(II), in waste solutions represents a contribution to environmental protection by enabling the monitoring and potential recovery of valuable metals. mdpi.comresearchgate.net This analytical application supports efforts to manage and treat industrial waste more effectively.

The broader goals of sustainable chemistry, including preventing pollution at the molecular level and designing less hazardous chemical syntheses, could influence future research directions related to the production and application of Tropaeolin OO or the development of more sustainable alternatives if necessary. epa.gov

Q & A

Q. How can researchers experimentally determine the binding affinity of Tropaeolin OO with optical probes like ACE-10, ACE-16, and ACE-24?

- Methodological Answer : Binding affinity (Kex) can be quantified using reverse hydrotropy experiments. Prepare solutions of Tropaeolin OO and ACE probes in controlled molar ratios, and measure equilibrium constants via UV-Vis spectrophotometry. For ACE-10, Kex = 3.46 ± 0.06 M⁻¹; for ACE-16, Kex = 3.77 ± 0.06 M⁻¹; and for ACE-24, Kex = 3.35 ± 0.06 M⁻¹. Ensure pH and temperature standardization to minimize variability .

Q. What spectroscopic techniques are recommended for characterizing Tropaeolin OO in aqueous solutions?

- Methodological Answer : UV-Vis spectroscopy is optimal for identifying electronic transitions. Tropaeolin OO exhibits peaks at 272 nm (π→π*), 330 nm (n→π*), and 480 nm (HOMO-LUMO transition). Use a 1 cm path length cuvette and concentrations ≤5×10⁻⁵ mol/dm³ to avoid aggregation effects. Cross-validate with time-dependent density functional theory (TD-DFT) using the B3LYP functional and LanL2DZ basis set to simulate spectra .

Q. How can researchers distinguish Tropaeolin OO from structurally similar azo dyes like Methyl Orange or Eosin Y?

- Methodological Answer : Perform comparative analysis of sulfonic acid group positioning and substituent effects via FT-IR and NMR. Tropaeolin OO’s sodium 4-[[4-(phenylamino)phenyl]azo]benzenesulfonate structure (CAS 554-73-4) produces distinct sulfonate stretching bands at 1180–1200 cm⁻¹. Cross-reference with HPLC retention times under acidic mobile phases (pH 4–5) .

Advanced Research Questions

Q. What computational approaches validate metal-to-ligand charge transfer (MLCT) in Pd(II)-Tropaeolin OO complexes?

- Methodological Answer : Optimize Pd(II)-Tropaeolin OO structures using CPCM solvation models. Analyze frontier molecular orbitals (FMOs): HOMO localizes on Pd and acetate ligands, while LUMO resides on Tropaeolin OO. MLCT is confirmed by TD-DFT-calculated transitions at 620 nm (HOMO→LUMO). Compare with experimental spectra aged over 24 hours to account for structural evolution (e.g., Pd-acetate bridging) .

Q. How does temperature influence the kinetics of Pd(II)-Tropaeolin OO complex formation?

- Methodological Answer : Use a thermostatted UV-Vis spectrophotometer (20–60°C) to monitor absorbance at 485 nm (λmax for Pd-TR complexes). Fit data to pseudo-first-order kinetics. Optimal conditions: pH 4.10, molar ratio 1.5:2.5 (TR:Pd). At 60°C, observe accelerated complexation but potential thermal degradation; validate stability via Arrhenius plots .

Q. What experimental design mitigates spectral interference during Tropaeolin OO degradation studies with ascorbic acid?

- Methodological Answer : Conduct degradation at 50°C using 5×10⁻⁵ mol/dm³ Tropaeolin OO and 0.05–0.2 g ascorbic acid. Track decay kinetics via UV-Vis at 480 nm. Use pseudo-second-order models to fit data, and confirm degradation intermediates via LC-MS. Control oxygen levels to isolate reductive vs. oxidative pathways .

Q. How can researchers resolve discrepancies between theoretical and experimental spectra of Tropaeolin OO-based complexes?

- Methodological Answer : Theoretical models (e.g., TD-DFT) assume isolated molecular structures, while experimental spectra average all solution-phase species. To reconcile differences:

- Simulate oligomeric structures (e.g., TR-Pd 2 with Pd-acetate bridges).

- Compare calculated peaks at 597 nm and 728 nm (HOMO-LUMO transitions) with aged experimental samples.

- Use multivariate analysis to deconvolute overlapping bands .

Methodological Notes

- Data Validation : Cross-check computational results (e.g., B3LYP/LanL2DZ) with experimental replicates to address solvent effects or structural heterogeneity .

- Error Analysis : Report Kex values with standard deviations (e.g., ±0.06 M⁻¹) and use ANOVA to assess batch-to-batch variability in dye synthesis .

- Ethical Compliance : Adhere to open-access data guidelines (CC-BY-SA 3.0) when publishing spectra or computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.